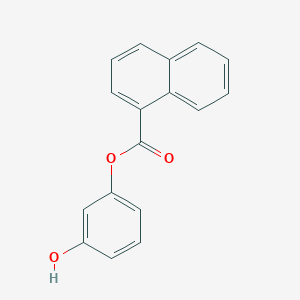

3-Hydroxyphenyl 1-naphthoate

Description

Significance of Aryl Naphthoate Esters in Chemical Research

Aryl naphthoate esters are a class of organic compounds that have garnered significant interest in various fields of chemical research. These molecules, characterized by a naphthyl group and a phenyl group linked by an ester functional group, serve as important intermediates in the synthesis of more complex molecules. Their derivatives are explored for applications in materials science, particularly in the development of liquid crystals and photoluminescent dyes. pharmaffiliates.comgoogle.com In medicinal chemistry, the hydroxynaphthoate (B12740854) moiety is a structural component found in some natural products and has been investigated for its potential biological activities. researchgate.net The general stability of the ester bond, combined with the reactivity of the aromatic rings, makes these compounds versatile building blocks in organic synthesis. google.com

Structural Framework of 3-Hydroxyphenyl 1-naphthoate (B1232437) within Organic Chemistry

The chemical structure of 3-Hydroxyphenyl 1-naphthoate consists of three key components: a naphthalene (B1677914) ring system, a phenyl ring, and an ester linkage. Specifically, it is the ester formed from 1-naphthoic acid and resorcinol (B1680541) (1,3-dihydroxybenzene), where the esterification occurs at one of the two hydroxyl groups of resorcinol.

The key structural features include:

1-Naphthoyl Group: Derived from 1-naphthoic acid, this large, planar aromatic system significantly influences the molecule's physical properties, such as its potential for pi-pi stacking interactions.

Ester Linkage (-COO-): This functional group connects the naphthoyl and phenyl moieties. The carbonyl group within the ester is a key site for chemical reactions and spectroscopic identification.

Overview of Prior Research on Related Hydroxyphenyl and Naphthoate Systems

While specific research on this compound is not available, extensive studies have been conducted on its isomers and related compounds. For instance, phenyl 1-hydroxy-2-naphthoate (B8527853) has been studied for its photochemistry and potential as a liquid crystal intermediate. researchgate.netsigmaaldrich.com The intramolecular hydrogen bonding in such systems has been a subject of interest.

The synthesis of aryl esters is a well-established area of organic chemistry. A common method involves the reaction of a carboxylic acid (like 1-naphthoic acid) or its more reactive derivative, an acyl chloride (such as 1-naphthoyl chloride), with a phenol (B47542) (like resorcinol) in the presence of a suitable catalyst or base. chemicalbook.comgoogle.com

Reactions of aryl esters, such as the Fries rearrangement , have also been extensively investigated. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. rsc.orgnih.gov The photo-Fries rearrangement is a photochemical alternative to this process. rsc.org

Spectroscopic characterization is a fundamental aspect of research on these compounds. For related molecules, detailed analyses using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard. ekb.egcas.orgekb.eg For example, in the IR spectrum of a typical aryl ester, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹. ekb.eg In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region (typically 7-9 ppm). cas.org

Concluding Remarks

The absence of specific published research on this compound highlights a gap in the scientific literature for this particular chemical entity. While the general characteristics and reactivity can be inferred from related, well-documented hydroxyphenyl and naphthoate systems, any detailed discussion on its specific properties, synthesis, and applications would be speculative without direct experimental evidence. Further research would be required to isolate, characterize, and investigate the potential applications of this specific isomer.

Structure

3D Structure

Properties

Molecular Formula |

C17H12O3 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

(3-hydroxyphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C17H12O3/c18-13-7-4-8-14(11-13)20-17(19)16-10-3-6-12-5-1-2-9-15(12)16/h1-11,18H |

InChI Key |

SQSPRLVJPRPYCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxyphenyl 1 Naphthoate

Esterification Reactions for the Formation of 3-Hydroxyphenyl 1-naphthoate (B1232437)

Esterification is the most direct and common approach for synthesizing 3-Hydroxyphenyl 1-naphthoate. This class of reactions focuses on the formation of the ester bond between the carboxyl group of the naphthoic acid moiety and the hydroxyl group of the hydroxyphenyl moiety.

Direct Condensation Approaches

Direct condensation, often referred to as Fischer-Speier esterification, involves the reaction of 1-naphthoic acid with 3-hydroxyphenol in the presence of a strong acid catalyst. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced.

A general representation of this reaction is the acid-catalyzed reaction between 1-naphthoic acid and 3-hydroxyphenol. While specific data for this exact reaction is not extensively published, analogous reactions with other phenols and carboxylic acids suggest that the yield can be moderate. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can improve the reaction outcome.

Coupling Agent-Mediated Synthesis

To circumvent the often harsh conditions of direct condensation and to achieve higher yields, coupling agents are frequently used. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

In a typical procedure, 1-naphthoic acid would be treated with the coupling agent and DMAP in an appropriate aprotic solvent, followed by the addition of 3-hydroxyphenol. This method generally proceeds at room temperature and provides good to excellent yields of the desired ester.

Catalyst-Driven Esterification Protocols

Various catalysts can be employed to facilitate the esterification of 1-naphthoic acid with 3-hydroxyphenol. These can range from simple acid or base catalysts to more complex organometallic or enzymatic catalysts. Lewis acids, such as tin(IV) chloride or silver triflate, have been shown to be effective in promoting esterification reactions. rsc.org For instance, the synthesis of 1-hydroxy-2-naphthoic acid esters has been achieved through a Lewis-acid-mediated rearrangement. nih.gov

In some cases, palladium catalysts are used in cross-coupling reactions to form C-C bonds prior to esterification, or in some instances, can be involved in the esterification process itself. acs.org The choice of catalyst can significantly influence the reaction conditions and the ultimate yield and purity of the this compound.

Precursor-Based Synthesis Routes Utilizing 1-Naphthoic Acid Derivatives

An alternative and often more efficient strategy for the synthesis of this compound involves the use of more reactive derivatives of 1-naphthoic acid. The most common precursor is 1-naphthoyl chloride. This acyl chloride is highly reactive towards nucleophiles like the hydroxyl group of 3-hydroxyphenol.

The reaction, known as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and proceeds under mild conditions. The 1-naphthoyl chloride can be prepared from 1-naphthoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. google.com

Strategies for Introducing the 3-Hydroxyphenyl Moiety

The introduction of the 3-hydroxyphenyl group is achieved through its reaction as a nucleophile with an activated 1-naphthoic acid derivative. The hydroxyl group of 3-hydroxyphenol attacks the electrophilic carbonyl carbon of the naphthoyl group. In the case of using 1-naphthoyl chloride, the reaction is a straightforward nucleophilic acyl substitution.

When using 1-naphthoic acid directly, the hydroxyl group of 3-hydroxyphenol is a relatively weak nucleophile, necessitating the use of a catalyst or coupling agent to enhance the electrophilicity of the carboxylic acid. The regioselectivity of the reaction is generally not a concern as the esterification will occur at one of the hydroxyl groups of 3-hydroxyphenol.

Investigation of Reaction Conditions and Optimization for Yield and Purity

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the final product. For the synthesis of this compound, several parameters can be adjusted.

| Parameter | Effect on Reaction | Optimized Condition |

| Solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often preferred for coupling agent-mediated reactions. | Dichloromethane or Tetrahydrofuran |

| Temperature | Reaction temperature affects the rate of reaction. While some direct esterifications require elevated temperatures, coupling agent-mediated reactions often proceed efficiently at room temperature. | Room Temperature (for coupling reactions) |

| Catalyst Loading | The amount of catalyst can impact the reaction rate and yield. For catalytic reactions, optimizing the catalyst loading is crucial to balance efficiency and cost. | Typically 1-10 mol% |

| Reaction Time | The duration of the reaction is monitored to ensure complete conversion of the starting materials. This is often determined by techniques like Thin Layer Chromatography (TLC). | 12-24 hours (for coupling reactions) |

| Purification | After the reaction is complete, the crude product is purified to remove unreacted starting materials, byproducts, and the catalyst. Common purification techniques include column chromatography, recrystallization, and washing with aqueous solutions to remove water-soluble impurities. scirp.org | Column Chromatography or Recrystallization |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to a high yield of a pure product. For instance, in related ester syntheses, yields can range from moderate to excellent (e.g., 65-95%) depending on the chosen method and the extent of optimization. rsc.org

Stereoselective and Regioselective Considerations in Analogous Synthesis

While this compound itself does not possess stereocenters, the principles of stereoselectivity and regioselectivity are crucial in the synthesis of its analogs and precursors, particularly those with multiple substituents on the naphthalene (B1677914) or phenyl rings.

Regioselectivity is a significant consideration in the synthesis of substituted naphthoic acids and their esters. The naphthalene ring system has two distinct positions for monosubstitution, C1 (α) and C2 (β), and electrophilic substitution reactions can often lead to a mixture of isomers. The development of regioselective synthetic methods is therefore a key area of research. researchgate.net For instance, the synthesis of polysubstituted naphthalenes often faces challenges in controlling the position of incoming functional groups. researchgate.net

Recent advancements have led to highly regioselective methods. For example, gold-catalyzed [5+1] annulations have been developed to produce 1,3-disubstituted naphthoate derivatives. researchgate.net Furthermore, unexpected Lewis-acid-mediated 1,2-acyl shifts of oxabenzonorbornadienes have provided novel routes to specifically substituted 1-hydroxy-2-naphthoic acid esters. nih.gov The electronic properties of substituents can direct the regiochemical outcome of such rearrangements. nih.gov In some cases, the choice of catalyst can switch the chemoselectivity of a reaction, leading to different constitutional isomers. researchgate.net

The synthesis of hydroxy aromatic carboxylic acids can also be achieved with regioselectivity. For example, a process for producing 6-hydroxy-2-naphthoic acid from β-naphthol involves a series of steps including bromination and carbonylation, demonstrating control over the final substitution pattern. google.com

Stereoselectivity becomes important when chiral centers are present in the molecule, for example, in the synthesis of glycosyl naphthoates. In such cases, methods have been developed for the highly stereoselective synthesis of β-glycosyl esters using specific mediating agents. researchgate.net While not directly applicable to the achiral this compound, these methodologies highlight the sophisticated control that can be achieved in the synthesis of complex ester derivatives. The development of novel anomeric leaving groups, such as 8‐phenylethynyl‐1‐naphthoate, has enabled efficient and stereoselective glycosylation reactions under mild, gold(I)-catalyzed conditions. researchgate.net

The following table presents examples of regioselective and stereoselective syntheses of naphthoate analogs.

| Reaction Type | Product Type | Key Features | Reference |

| Gold-Catalyzed [5+1] Annulation | 1,3-Disubstituted naphthoates | High regioselectivity for the 1,3-isomer | researchgate.net |

| Lewis-Acid-Mediated Rearrangement | 1-Hydroxy-2-naphthoic acid esters | Novel substitution patterns achieved through acyl shifts | nih.gov |

| Carbonylation of Hydroxy Aromatic Halides | Hydroxy aromatic carboxylic acids | Regioselective synthesis of specific isomers | google.com |

| Mediated Esterification of Glycosyl Hemiacetals | β-Glycosyl esters | High stereoselectivity for the β-anomer | researchgate.net |

This table illustrates the principles of regioselectivity and stereoselectivity in the synthesis of related naphthoate compounds.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for the structural elucidation and advanced spectroscopic characterization of the chemical compound this compound have yielded no specific experimental data in publicly accessible scientific literature and databases. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, no detailed research findings for this particular compound could be located.

The investigation sought to gather specific data points for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR for the analysis of aromatic and hydroxyl protons, ¹³C NMR for the characterization of the carbon skeleton, and two-dimensional NMR techniques such as COSY, HSQC, and HMBC for assigning connectivity.

Vibrational Spectroscopy: Encompassing Fourier Transform Infrared (FTIR) spectroscopy for the identification of functional groups and Raman spectroscopy for complementary analysis of molecular vibrations.

While information on related compounds, such as other naphthoate derivatives and various hydroxyphenyl compounds, is available, the specific spectral data for this compound remains elusive. Scientific papers detailing the synthesis and full spectroscopic characterization of this compound could not be identified through the conducted searches.

Consequently, the creation of detailed data tables and in-depth analysis for each of the specified spectroscopic methods for this compound is not possible at this time. The absence of this foundational data prevents a complete and accurate scientific discussion as outlined.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxyphenyl 1 Naphthoate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within 3-Hydroxyphenyl 1-naphthoate (B1232437). The molecule's absorption of UV-Vis light is governed by its chromophoric systems: the naphthalene (B1677914) ring, the hydroxyphenyl ring, and the carbonyl group of the ester. These groups contain π-electrons that can be excited to higher energy anti-bonding orbitals (π→π* transitions).

The naphthalene and phenyl rings are significant chromophores that typically exhibit strong absorption bands in the ultraviolet region. The presence of a hydroxyl group (-OH) on the phenyl ring and the ester linkage (-COO-) can act as auxochromes, modifying the absorption maxima (λmax) and their intensities. Specifically, the lone pair electrons on the oxygen atoms can participate in n→π* transitions, although these are generally weaker than π→π* transitions.

In similar aromatic ester compounds, UV detection for analytical purposes is often set around 254 nm, indicating significant absorbance in this region. rsc.org The UV-Vis spectrum of 3-Hydroxyphenyl 1-naphthoate is expected to show multiple bands corresponding to the electronic transitions within its aromatic systems. The OECD Guideline for the Testing of Chemicals suggests that an absence of measurable absorption would not preclude the possibility of photodegradation, which depends on the total energy absorbed at specific wavelengths. oecd.org

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Expected Transition Type | Approximate Wavelength Region (nm) |

|---|---|---|

| Naphthalene Ring | π→π* | 220-320 |

| Hydroxyphenyl Ring | π→π* | 210-280 |

Note: The exact λmax and molar absorptivity values require experimental measurement and can be influenced by the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₂O₃), the exact mass can be calculated and compared to an experimental value to confirm its identity. Techniques like Electrospray Ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. rsc.org

Beyond accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the molecule's structure through controlled fragmentation. The fragmentation of this compound is expected to proceed via cleavage of the ester bond, which is the most labile point. Key fragmentation pathways would likely involve the formation of a 1-naphthoyl acylium ion and a 3-hydroxyphenoxy radical or cation, which can undergo further fragmentation. This fragmentation pattern is crucial for the unequivocal identification of the compound. science.gov

Table 2: Calculated Exact Masses for this compound and Related Ions

| Species | Formula | Calculated Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₇H₁₂O₃ | 264.07864 |

| Protonated Molecule [M+H]⁺ | C₁₇H₁₃O₃⁺ | 265.08647 |

| Sodium Adduct [M+Na]⁺ | C₁₇H₁₂O₃Na⁺ | 287.06842 |

| 1-Naphthoyl Acylium Ion | C₁₁H₇O⁺ | 155.04969 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pages.dev While specific crystallographic data for this compound are not widely published, the principles of the technique and analysis of related structures allow for a detailed prediction of its solid-state characteristics.

A successful single-crystal X-ray diffraction experiment on this compound would yield a complete structural model. This includes the precise coordinates of each atom in the crystal's unit cell, from which exact bond lengths, bond angles, and torsion angles can be calculated. conicet.gov.ar This data would reveal the planarity of the aromatic rings and the conformation of the ester linkage, confirming, for example, the relative orientation of the carbonyl group and the aromatic systems.

Table 3: Representative Bond Parameter Data Obtainable from X-ray Diffraction

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=O Bond Length | Double bond in the ester carbonyl | ~1.20 - 1.23 Å |

| C-O Bond Length | Single bond in the ester linkage (acyl side) | ~1.33 - 1.36 Å |

| O-C(aryl) Bond Length | Single bond in the ester linkage (phenol side) | ~1.40 - 1.43 Å |

| C-C Bond Length | Aromatic ring bonds | ~1.36 - 1.42 Å |

| C-O-C Bond Angle | Angle of the ester linkage | ~115 - 120° |

Note: These are typical values for organic esters and would be precisely determined for the specific compound via diffraction analysis.

The presence of a phenolic hydroxyl (-OH) group introduces the capacity for strong hydrogen bonding, which is often a dominant structure-directing force in the solid state. researchgate.net The hydroxyl group is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor.

It is highly probable that the crystal structure of this compound would be heavily influenced by intermolecular O-H···O=C hydrogen bonds. These interactions could link molecules into distinct patterns, such as chains or dimers. mdpi.com For instance, a head-to-tail arrangement could form a one-dimensional chain extending through the crystal lattice. The specific geometry (distance and angle) of these hydrogen bonds would be precisely determined from the crystallographic data and are critical to understanding the stability and physical properties of the crystal. nih.gov While an intramolecular hydrogen bond is not sterically feasible in this molecule, the intermolecular hydrogen bonding network is expected to be a defining feature of its solid-state architecture.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Naphthoyl acylium ion |

Computational and Theoretical Chemistry of 3 Hydroxyphenyl 1 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods provide insights into molecular geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of 3-hydroxyphenyl 1-naphthoate (B1232437). This optimized geometry is the foundation for all further computational analyses. For a molecule like 3-hydroxyphenyl 1-naphthoate, DFT would elucidate the relative orientation of the phenyl and naphthyl ring systems, which is crucial for understanding its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method calculates the energies of electronic excited states, which allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum. The simulation would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* transitions within the aromatic rings. These theoretical predictions could then be compared with experimental spectroscopic data to validate the computational model.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, could be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy for calculating properties such as electron correlation energies. These high-accuracy calculations would provide benchmark data for the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. For this compound, the MEP map would highlight electron-rich areas (typically around oxygen atoms), which are susceptible to electrophilic attack, and electron-poor areas (often around hydrogen atoms), which are prone to nucleophilic attack. This information is invaluable for understanding intermolecular interactions and predicting reaction sites.

Investigation of Intramolecular Hydrogen Bonding Strength and its Energetic Contribution

The structure of this compound features a hydroxyl group positioned ortho to the ester linkage, creating a favorable geometry for the formation of an intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the carbonyl oxygen. This interaction plays a crucial role in stabilizing the molecule's conformation.

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for quantifying the strength of such hydrogen bonds. A common method to estimate the energy of an intramolecular hydrogen bond is the cis-trans or syn-anti comparative analysis. This involves calculating the energy difference between the conformer with the IHB and a conformer where the hydroxyl group is rotated 180° away, preventing the bond formation. nih.gov

For analogous systems, such as ortho-hydroxyacetophenone, which features a similar six-membered ring formed by the IHB, computational studies have provided valuable energetic data. The strength of this O-H···O=C hydrogen bond has been calculated using various methods, including the molecular tailoring approach (MTA). These studies indicate that the energy of such intramolecular hydrogen bonds in ortho-hydroxycarbonyl compounds can range significantly depending on the specific substituents and the computational method employed.

Based on extensive studies of ortho-hydroxybenzaldehydes and related phenones, the energy of the intramolecular hydrogen bond (EHB) can be reliably estimated. nih.govdntb.gov.ua For a system like the 3-hydroxyphenyl moiety, the energetic contribution of the IHB is expected to be substantial.

| Interaction | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Bond Energy (kcal/mol) |

| O-H···O=C | 2.5 - 2.7 | 140 - 160 | 7 - 15 |

Note: The data in this table is based on typical values for ortho-hydroxycarbonyl compounds as specific experimental or high-level computational data for this compound is not available. nih.govresearchgate.net

The presence of the electron-withdrawing naphthoate group is expected to increase the acidity of the phenolic proton, thereby strengthening the hydrogen bond. Conversely, the delocalization of electrons within the quasi-aromatic ring formed by the IHB contributes to its stability.

Theoretical Studies on Proton Transfer Mechanisms within the this compound Framework (e.g., Excited State Intramolecular Proton Transfer - ESIPT)

Molecules possessing both a proton donor (the hydroxyl group) and a proton acceptor (the carbonyl oxygen) in close proximity, linked by an intramolecular hydrogen bond, are often candidates for Excited State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor can increase significantly, facilitating the transfer of the proton. nih.govnih.gov

The ESIPT process in this compound would involve the transfer of the phenolic proton to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This process can be computationally modeled by constructing the potential energy surfaces (PES) for the ground state (S0) and the first excited singlet state (S1) as a function of the proton transfer coordinate.

For analogous molecules like phenyl salicylate (B1505791) and other methyl salicylate derivatives, theoretical investigations have shown that the energy barrier for proton transfer in the ground state is typically high, making the process unfavorable. researchgate.net However, in the excited state, this barrier is often significantly reduced or even non-existent, allowing for an ultrafast proton transfer. diva-portal.org The ESIPT reaction is generally characterized by a large Stokes shift, as the emission from the keto-tautomer is at a much lower energy (longer wavelength) than the absorption of the initial enol form.

The viability and dynamics of the ESIPT process are highly dependent on the energy difference between the enol and keto tautomers in the excited state and the height of the energy barrier separating them.

| State | Energy Barrier (kcal/mol) | Relative Energy of Keto Tautomer (kcal/mol) |

| Ground State (S0) | High (e.g., > 10) | Unfavorable (Positive) |

| Excited State (S1) | Low or Barrierless (e.g., < 2) | Favorable (Negative) |

Note: The values in this table are illustrative and based on computational studies of similar ESIPT-capable molecules like salicylates. Specific values for this compound would require dedicated TD-DFT calculations. researchgate.netdiva-portal.org

The solvent environment can also play a crucial role in the ESIPT mechanism. Protic solvents may compete for hydrogen bonding, potentially disrupting the intramolecular hydrogen bond and inhibiting the ESIPT process.

Conformational Landscapes and Rotational Isomerism of Aromatic Ester Linkages

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the ester linkage. The key dihedral angles that define the conformational landscape are:

τ1 (Cnaphthyl-Ccarbonyl-O-Cphenyl): Rotation around the C-O ester bond.

τ2 (Ccarbonyl-O-Cphenyl-Cphenyl): Rotation of the 3-hydroxyphenyl group relative to the ester plane.

τ3 (Cnaphthyl-Cnaphthyl-Ccarbonyl-O): Rotation of the naphthyl group relative to the ester plane.

Computational studies on analogous aromatic esters, such as phenyl benzoate (B1203000) and various naphthyl benzoate derivatives, have provided insights into the preferred conformations and the energy barriers associated with these rotations. mdpi.comresearchgate.net

The ester group itself generally prefers a planar conformation to maximize resonance stabilization. The Z conformation (where the phenyl ring and the carbonyl group are on the same side of the C-O bond) is significantly more stable than the E conformation due to steric hindrance.

Rotation of the aromatic rings is subject to steric and electronic effects. For the 3-hydroxyphenyl ring, the presence of the intramolecular hydrogen bond will strongly favor a planar arrangement with the ester group. The rotational barrier for the naphthyl group is influenced by steric interactions between the hydrogen atoms on the naphthyl ring and the carbonyl oxygen.

| Rotational Barrier | Dihedral Angle(s) | Estimated Energy Barrier (kcal/mol) | Method |

| Naphthyl group rotation | τ3 | 3 - 6 | DFT |

| Phenyl group rotation (without IHB) | τ2 | 2 - 5 | DFT |

| Ester C-O bond rotation (Z to E) | τ1 | > 10 | DFT |

Note: The data presented is based on computational studies of analogous molecules like 1,1'-binaphthyl and phenyl esters. The actual barriers in this compound may vary. The rotation of the 3-hydroxyphenyl group is significantly restricted by the intramolecular hydrogen bond. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxyphenyl 1 Naphthoate and Its Derivatives

Ester Hydrolysis Mechanisms under Acidic and Basic Conditions

The ester linkage in 3-hydroxyphenyl 1-naphthoate (B1232437) is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxyphenol and 1-naphthoic acid. The mechanisms governing these transformations are distinct and influenced by the reaction environment.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters like 3-hydroxyphenyl 1-naphthoate is a reversible process. commonorganicchemistry.com The reaction typically requires a catalytic amount of a strong acid. youtube.com The mechanism proceeds through a series of equilibrium steps. Initially, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water molecule to the oxygen of the leaving group (the 3-hydroxyphenoxy group). This protonation converts the phenoxy group into a better leaving group (3-hydroxyphenol). Finally, the tetrahedral intermediate collapses, expelling the 3-hydroxyphenol and regenerating the protonated carbonyl of 1-naphthoic acid, which then deprotonates to give the final carboxylic acid product and the acid catalyst. youtube.combyjus.comchemistrysteps.com To drive the equilibrium towards the products, a large excess of water is typically employed. commonorganicchemistry.com

An exception to this addition-elimination mechanism can occur if the ester contains a tertiary alkyl group, where an SN1 mechanism involving the formation of a stable carbocation may be favored. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

The primary mechanism for alkaline hydrolysis of esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. nih.gov

| Hydrolysis Condition | Catalyst Requirement | Reversibility | Key Mechanistic Feature |

| Acidic | Catalytic | Reversible | Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water. youtube.combyjus.comchemistrysteps.com |

| Basic (Saponification) | Stoichiometric | Irreversible | Nucleophilic attack by hydroxide (B78521) ion followed by deprotonation of the resulting carboxylic acid. youtube.comchemistrysteps.com |

Electrophilic Aromatic Substitution Reactions on Phenyl and Naphthyl Moieties

The phenyl and naphthyl rings of this compound are both susceptible to electrophilic aromatic substitution (EAS), although their reactivity and the regioselectivity of the substitution are influenced by the existing substituents. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. uomustansiriyah.edu.iq This is typically the rate-determining step. uomustansiriyah.edu.iq In a subsequent fast step, a proton is lost from the arenium ion, restoring the aromaticity of thering. uomustansiriyah.edu.iq

On the Phenyl Moiety:

The hydroxyl group (-OH) on the phenyl ring is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The ester group (-O-C=O-R), attached to the phenyl ring via an oxygen atom, is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution will be directed to the positions ortho and para to the hydroxyl group.

On the Naphthyl Moiety:

The ester group (-C(=O)O-Ar) attached to the naphthalene (B1677914) ring is a deactivating group and a meta-director. However, in the context of the naphthalene system, substitution patterns are also influenced by the inherent reactivity of the α and β positions. Generally, the α-positions (1, 4, 5, 8) are more reactive towards electrophiles than the β-positions (2, 3, 6, 7). Therefore, electrophilic substitution on the naphthyl ring of this compound is expected to occur at the 5- and 8-positions, which are meta to the deactivating ester group and are also α-positions.

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl Center

The carbonyl carbon of the ester group in this compound is an electrophilic center and can undergo nucleophilic acyl substitution. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.commasterorganicchemistry.com The subsequent departure of the leaving group (the 3-hydroxyphenoxide anion) from the tetrahedral intermediate results in the formation of a new carbonyl compound. masterorganicchemistry.com

The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the leaving group. The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

For instance, reaction with strong nucleophiles like Grignard reagents or organolithium compounds can lead to the formation of ketones or tertiary alcohols, although with esters, double addition is common. The reaction with amines (ammonolysis) would produce amides, and reaction with alcohols (transesterification) in the presence of an acid or base catalyst would yield a different ester.

Reactions Involving the Free Hydroxyl Group (e.g., etherification, acylation, functionalization)

The free hydroxyl group on the phenyl ring of this compound provides a site for various chemical transformations, including etherification and acylation. Phenols are important starting materials for a wide range of chemicals and can be functionalized through reactions targeting the hydroxyl group. ajchem-a.com

Etherification:

The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a nucleophilic substitution reaction.

Acylation:

The hydroxyl group can be acylated to form a new ester. This can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is essentially the reverse of the ester hydrolysis. The enzymatic acylation of phenolic compounds is also a known method to modify their properties. mdpi.com

Other Functionalizations:

The hydroxyl group can also participate in other reactions, such as serving as a directing group in electrophilic aromatic substitution or undergoing oxidation under specific conditions.

Investigation of Oxidation and Reduction Pathways of the Aromatic Systems

The aromatic systems of this compound, both the phenyl and naphthyl rings, can undergo oxidation and reduction reactions, although the specific conditions and products will depend on the reagents used.

Oxidation:

Phenolic compounds can be oxidized to form quinones. The naphthalene ring system can also be oxidized, and the presence of the hydroxyl group on the phenyl ring makes it particularly susceptible to oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. asccollegekolhar.in

Reduction:

The naphthalene ring can be reduced under various conditions. Catalytic hydrogenation, for example, can reduce the naphthalene ring to tetralin or decalin derivatives. Dissolved metal reductions, such as with sodium in liquid ammonia, can also be used to reduce aromatic rings. asccollegekolhar.in The ester group can be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, or further to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH4). asccollegekolhar.inmdpi.com

Naphthalene-based oxime esters have been studied for their electrochemical properties, with their oxidation and reduction potentials determined by cyclic voltammetry. mdpi.comresearchgate.net The reduction potential is influenced by the substitution pattern on the naphthalene ring. mdpi.com

Mechanistic Studies of Azo Coupling Reactions with Related Hydroxynaphthoate (B12740854) Structures

Azo coupling is an important electrophilic aromatic substitution reaction used in the synthesis of azo dyes. In this reaction, a diazonium salt acts as the electrophile and couples with an activated aromatic ring, such as a phenol (B47542) or an aniline. dtic.mil

For related hydroxynaphthoate structures, such as 3-hydroxy-2-naphthoic acid, the hydroxyl group strongly activates the naphthalene ring towards electrophilic attack by the diazonium ion. The coupling reaction typically occurs at the position ortho or para to the activating hydroxyl group. In the case of 3-hydroxy-2-naphthoic acid, coupling occurs at the 4-position. The mechanism involves the attack of the diazonium ion on the electron-rich naphthol ring to form a sigma complex, followed by deprotonation to restore aromaticity and form the stable azo compound. The reaction is often carried out under mildly acidic or alkaline conditions.

Studies on the azo coupling of Schiff bases derived from naphthylamines have shown that the reaction can be autocatalytically accelerated. sci-hub.se

Decarboxylation Pathways and Associated Reaction Mechanisms for Related Naphthoic Acid Derivatives

Decarboxylation is the removal of a carboxyl group from a molecule, usually with the release of carbon dioxide. The ease of decarboxylation of aromatic carboxylic acids, such as naphthoic acid derivatives, depends on the stability of the carbanion intermediate formed upon loss of CO2.

Several mechanisms for the decarboxylation of aromatic acids have been proposed:

Protolytic Decarboxylation: Under acidic conditions, the reaction can proceed via ipso-protonation of the aromatic ring, which is facilitated by electron-releasing substituents. nist.govnih.gov

Anionic Decarboxylation: Under basic conditions, the carboxylate anion can decompose directly to an aryl anion and CO2. nist.gov

Catalytic Decarboxylation: Various catalysts can promote decarboxylation. For instance, metal oxides like Ag2O have shown high activity for the decarboxylation of naphthoic acid at elevated temperatures. doe.govosti.gov Zeolite catalysts are also used for the decarboxylation of naphthenic acids. mdpi.com

Palladium-Catalyzed Protodecarboxylation: A milder method involves the use of a palladium catalyst. The proposed mechanism involves the transformation of the aromatic acid into an aryl palladium(II) species with the release of CO2, followed by protonation to yield the decarboxylated product. nih.gov

Studies have shown that the decarboxylation of naphthoic acid under hydrothermal conditions can be accompanied by coupling reactions, forming binaphthyls. nist.gov The presence of activating groups like a hydroxyl group in the ortho or para position can significantly increase the rate of decarboxylation. nist.gov

| Decarboxylation Pathway | Conditions | Key Mechanistic Feature | Reference |

| Protolytic | Acidic | Ipso-protonation of the aromatic ring. | nist.govnih.gov |

| Anionic | Basic | Decomposition of the carboxylate anion. | nist.gov |

| Catalytic | High Temperature, Metal Oxide/Zeolite Catalyst | Formation of hydrocarbons and CO2 via C-C bond cleavage. | doe.govosti.govmdpi.com |

| Palladium-Catalyzed | Mild, Palladium Catalyst | Formation of an aryl palladium(II) intermediate. | nih.gov |

Coordination Chemistry and Metal Complexation Studies Involving Naphthoate Esters

Ligand Properties of 3-Hydroxyphenyl 1-naphthoate (B1232437) towards Transition Metals

3-Hydroxyphenyl 1-naphthoate presents two primary sites for potential coordination with transition metal ions: the oxygen atoms of the ester group and the oxygen atom of the phenolic hydroxyl group. The spatial separation of these two functional groups across two different aromatic rings, connected by an ester linkage, makes simultaneous chelation to a single metal center highly improbable. Therefore, the ligand is expected to function primarily in a monodentate or a bridging fashion.

The phenolic hydroxyl group, upon deprotonation, becomes a potent phenolate (B1203915) donor, readily coordinating to a wide range of transition metals. The coordination tendency of simple phenols and phenolates is well-established. rdd.edu.iqgjesr.comosti.govorientjchem.orgacs.orgjournalijar.comrdd.edu.iqacademicjournals.org The naphthoate moiety, on the other hand, offers several potential coordination sites through its carboxylate-like ester group. While less basic than a deprotonated carboxylic acid, the carbonyl oxygen of the ester can still act as a Lewis base and coordinate to a metal center. Coordination of the ester group can occur in a monodentate fashion through the carbonyl oxygen.

Synthesis and Spectroscopic Characterization of Metal Complexes

While no specific synthetic procedures for metal complexes of this compound have been reported, their synthesis can be projected based on standard methods for related ligands. gjesr.comosti.govorientjchem.orgjournalijar.comrdd.edu.iqwiley.comekb.egresearchgate.netingentaconnect.commdpi.com A general approach would involve the reaction of this compound with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The choice of solvent would be critical to ensure the solubility of both the ligand and the metal salt, with common choices including ethanol, methanol, or dimethylformamide (DMF). The reaction would likely be carried out under reflux to facilitate complex formation. The stoichiometry of the resulting complexes (e.g., 1:1 or 1:2 metal-to-ligand ratio) would depend on the reaction conditions and the nature of the metal ion.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the coordination sites. Upon complexation through the phenolic oxygen, a shift in the ν(O-H) stretching frequency would be expected. Coordination of the ester's carbonyl oxygen would be evidenced by a shift in the ν(C=O) stretching frequency, typically to a lower wavenumber. gjesr.comrdd.edu.iqekb.egresearchgate.net The appearance of new bands at lower frequencies could be attributed to the formation of M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide insights into the geometry of the metal center. Transitions observed in the visible region could be assigned to d-d transitions of the metal ion, which are sensitive to the coordination environment. Charge transfer bands, likely from the ligand to the metal (LMCT), would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be highly informative. Shifts in the resonances of the protons and carbons near the coordination sites (the hydroxyl and ester groups) would confirm metal-ligand interaction.

A hypothetical summary of expected IR spectral data for a 1:2 complex of Cu(II) with this compound is presented below.

| Vibrational Mode | Free Ligand (cm⁻¹) (Hypothetical) | [Cu(this compound)₂] (cm⁻¹) (Hypothetical) | Assignment |

| ν(O-H) | ~3400 | - (disappears upon deprotonation) | Phenolic O-H stretch |

| ν(C=O) | ~1730 | ~1705 | Ester carbonyl stretch |

| ν(C-O) | ~1250 | ~1230 | Ester C-O stretch |

| ν(M-O) | - | ~550 | Metal-Oxygen (phenolate) stretch |

| ν(M-O) | - | ~450 | Metal-Oxygen (ester) stretch |

This table contains hypothetical data for illustrative purposes.

Investigation of Metal-Ligand Coordination Modes and Geometries

Given the structure of this compound, several coordination modes and resulting geometries can be postulated.

Monodentate Coordination: The ligand could coordinate to a metal center through either the deprotonated phenolic oxygen or the ester carbonyl oxygen. This would likely result in complexes with higher coordination numbers being satisfied by other ligands or solvent molecules.

Bridging Coordination: A particularly interesting possibility is the ligand acting as a bridge between two or more metal centers. The phenolate oxygen could coordinate to one metal ion, while the ester carbonyl oxygen binds to another, leading to the formation of coordination polymers or polynuclear complexes. This bridging behavior is known for related hydroxyphenyl and carboxylate ligands. academicjournals.org

The resulting geometries of the metal complexes would be dictated by the preferred coordination number of the transition metal ion and the steric bulk of the ligand. For instance, with a 1:2 metal-to-ligand ratio, a four-coordinate metal like Cu(II) or Zn(II) might adopt a tetrahedral or square planar geometry. Six-coordinate metals like Co(II) or Ni(II) would likely form octahedral complexes, with the remaining coordination sites occupied by solvent molecules or counter-ions.

| Metal Ion | Coordination Number | Plausible Geometry | Supporting Ligand Types |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Hydroxyphenyl, Carboxylate |

| Ni(II) | 6 | Octahedral | Hydroxyphenyl, Carboxylate |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Hydroxyphenyl, Carboxylate |

| Zn(II) | 4 | Tetrahedral | Hydroxyphenyl, Carboxylate |

This table presents plausible geometries based on known coordination chemistry of related ligand types.

Determination of Stability Constants and Thermodynamic Parameters for Complex Formation

The stability of the metal complexes of this compound in solution would be quantified by their stability constants (K) or the logarithm of these constants (log K). These values are typically determined using techniques such as potentiometric or spectrophotometric titrations. rdd.edu.iqgjesr.comosti.govorientjchem.orgjournalijar.comrdd.edu.iqacademicjournals.orgekb.eg

For this compound, one would expect the formation of 1:1 and 1:2 (metal:ligand) complexes in a stepwise manner. The stability of these complexes would follow the general trends observed for transition metals, often adhering to the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg

The thermodynamic parameters of complexation—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide deeper insight into the driving forces of the reaction. These parameters can be determined from the temperature dependence of the stability constants. A negative ΔG indicates a spontaneous complexation process. The signs and magnitudes of ΔH and ΔS reveal whether the reaction is enthalpy-driven (exothermic) or entropy-driven.

The following table presents hypothetical stability constants and thermodynamic parameters for the formation of 1:1 complexes of this compound with some transition metals, based on values for simple, non-chelating phenolate ligands.

| Metal Ion | log K₁ (Hypothetical) | ΔG (kJ/mol) (Hypothetical) | ΔH (kJ/mol) (Hypothetical) | ΔS (J/mol·K) (Hypothetical) |

| Co(II) | 4.5 | -25.7 | -5.0 | 69.5 |

| Ni(II) | 4.8 | -27.4 | -6.2 | 71.1 |

| Cu(II) | 6.0 | -34.2 | -10.5 | 79.5 |

| Zn(II) | 4.2 | -24.0 | -4.1 | 66.8 |

This table contains hypothetical data for illustrative purposes, based on analogous non-chelating systems. The values are significantly lower than those for chelating ligands due to the absence of the chelate effect.

Theoretical Modeling of Metal-Ligand Interactions and Electronic Structure of Complexes

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the properties of metal complexes. wiley.comresearchgate.netingentaconnect.comtandfonline.comtandfonline.comresearchgate.netresearchgate.netroyalsocietypublishing.orguobaghdad.edu.iq DFT calculations could be employed to:

Optimize Geometries: Determine the most stable three-dimensional structures of the metal complexes, including bond lengths and angles in the coordination sphere. This would help to confirm the plausible geometries discussed in section 6.3.

Analyze Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis can be used to probe the nature and strength of the coordinate bonds between the metal and the ligand's donor atoms.

Simulate Spectroscopic Data: Theoretical calculations can predict IR and UV-Vis spectra, which can be compared with future experimental results for validation of the proposed structures.

Investigate Electronic Structure: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic properties of the complex.

For a hypothetical complex like [Cu(this compound)₂], DFT studies would likely show that the HOMO has significant contributions from the p-orbitals of the phenolate oxygen and the π-system of the aromatic rings, while the LUMO would be predominantly centered on the metal d-orbitals. The energy of these orbitals would provide insights into the electronic transitions responsible for the color of the complex.

While the coordination chemistry of this compound remains experimentally uncharted, a comprehensive analysis of its constituent functional groups allows for a robust set of predictions regarding its behavior as a ligand. It is anticipated to act as a monodentate or bridging ligand, coordinating through its phenolate and/or ester carbonyl oxygen atoms to form complexes with various geometries. The synthesis and spectroscopic characterization of these complexes are achievable through standard laboratory techniques. The stability and thermodynamic properties of these complexes are expected to follow established trends in coordination chemistry, though they will lack the enhanced stability associated with chelation. Theoretical modeling stands as a powerful tool to guide and complement future experimental work. This review provides a foundational framework intended to stimulate and direct the empirical investigation of the rich and promising coordination chemistry of this compound.

Derivatives, Analogues, and Structure Property Relationships of 3 Hydroxyphenyl 1 Naphthoate

Synthesis of Novel Analogues with Modified Phenyl or Naphthyl Moieties

The synthesis of analogues of 3-Hydroxyphenyl 1-naphthoate (B1232437) often involves multi-step procedures, including cross-coupling reactions to form the core biphenyl (B1667301) or phenyl-naphthyl structure. A common strategy is the Suzuki-Miyaura coupling, which requires one aromatic fragment to possess a boronic acid or ester group and the other to have a halide or triflate leaving group.

For instance, the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene), an analogue with a heavily modified phenyl group, has been achieved through this method. One approach involves the coupling of a 3-(1-adamantyl)-4-methoxyphenylboronic acid with a methyl-6-tosyloxy-2-naphthenoate. researchgate.net The synthesis of the required boronic acid itself can be a multi-step process starting from 2-(1-adamantyl)-4-bromophenol. researchgate.net An alternative route involves an organomagnesium exchange synthesis using i-PrMgCl·LiCl. researchgate.net

Modification of the naphthyl moiety has also been explored. For example, chloro-substituted analogues such as (E)-6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-5-chloronaphthalenecarboxylic acid have been synthesized to probe structure-activity relationships. researchgate.net The introduction of substituents can be achieved through various standard aromatic substitution reactions, though the specific conditions depend on the desired substituent and its position. The synthesis of piperidine (B6355638) derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase involved the initial formation of a (4-chlorophenyl)(3-hydroxyphenyl)methanone (B1658985), demonstrating a modification on the phenyl portion of a related scaffold. nih.gov

A summary of synthetic approaches for related structures is presented below:

| Starting Material(s) | Key Reaction | Product Type/Analogue | Reference(s) |

| 3-iodo anisole, 4-chloro-N-methoxy-N-methylbenzamide | Grignard Reaction, Weinreb-Nahm ketone synthesis | (4-chlorophenyl)(3-hydroxyphenyl)methanone | nih.gov |

| 2-(1-adamantyl)-4-bromophenol, methyl-6-tosyloxy-2-naphthenoate | Suzuki-Miyaura Coupling | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | researchgate.net |

| 6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthoic acid (AHPN) | Aromatic Substitution | 5-Chloro-AHPN | researchgate.net |

| 3-methoxy-2-naphthoic acid, 2-amino-3-nitrobenzoic acid | Amide Coupling | 2-(3-Methoxy-2-naphthamido)-3-nitrobenzoic acid | mdpi.com |

Chemical Modifications of the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group on the phenyl ring of 3-Hydroxyphenyl 1-naphthoate is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through esterification and etherification.

Esterification: Direct esterification of phenolic hydroxyl groups can be achieved through various methods. A common laboratory procedure involves reacting the phenol (B47542) with a carboxylic acid or its more reactive derivative (like an acyl chloride or anhydride) in the presence of a catalyst. For instance, the synthesis of chiral liquid crystals has utilized the esterification of a protected hydroxyphenyl-containing alcohol with 6-(hexyloxy)-2-naphthoic acid. irb.hr

However, when dealing with molecules that also contain a carboxylic acid group, such as hydroxy-naphthoic acids, selective esterification can be challenging. For example, reacting the alkali salt of a hydroxy-naphthoic acid with dimethyl sulfate (B86663) can lead to the formation of the methoxy-naphthoic acid methyl ester, where both the hydroxyl and carboxylic acid groups are modified. google.com A process has been developed to selectively prepare aromatic hydroxy-carboxylic acid alkyl esters by reacting the hydroxy-carboxylic acid with a dialkyl sulfate in an aqueous medium at a controlled pH of about 4 to 6.5. google.com Another chemoselective method for the esterification of hydroxyl-bearing carboxylic acids uses Zn(OTf)₂ as a catalyst. researchgate.net

Etherification: Etherification of the hydroxyl group is another common modification. This can be achieved via reactions like the Williamson ether synthesis, where the phenoxide is reacted with an alkyl halide. In the synthesis of piperidine derivatives, a Mitsunobu coupling was used to form an ether linkage between (4-chlorophenyl)(3-hydroxyphenyl)methanone and N-Boc-4-hydroxymethylpiperidine. nih.gov The hydroxyl group can also be protected as an ether, for example, using tert-butyldimethylsilyl chloride (TBSCl), to allow for selective reactions at other sites on the molecule. irb.hr

| Modification Type | Reagents/Method | Example Application | Reference(s) |

| Esterification | Dialkyl sulfate, controlled pH (4-6.5) | Selective synthesis of hydroxy-carboxylic acid alkyl esters | google.com |

| Esterification | Zn(OTf)₂, Ph₃P, I₂ | Chemoselective esterification of hydroxyl-bearing carboxylic acids | researchgate.netamazonaws.com |

| Esterification | Acyl halogenide, alcohol | Synthesis of diesters for liquid crystals | irb.hr |

| Etherification | N-Boc-4-hydroxymethylpiperidine, DIAD, TPP (Mitsunobu) | Synthesis of piperidine derivatives with an ether linkage | nih.gov |

| Etherification (Protection) | tert-butyldimethylsilyl chloride (TBSCl) | Orthogonal protection for multi-step synthesis | irb.hr |

Systematic Studies of Substituent Effects on Spectroscopic Signatures

The introduction of substituents to either the phenyl or naphthyl rings of this compound analogues significantly influences their spectroscopic properties, such as NMR, IR, and UV-Vis spectra. These changes provide valuable information about the electronic and structural environment of the molecule.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of aromatic protons and carbons are sensitive to the electronic effects of substituents. ucl.ac.uk Electron-donating groups (e.g., -OH, -OR, -NH₂) generally increase electron density on the aromatic ring through resonance, causing an upfield shift (lower δ) for ortho and para protons and carbons. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH) decrease electron density, leading to a downfield shift (higher δ). ucl.ac.uk These effects are approximately additive, allowing for the prediction of chemical shifts in polysubstituted rings. ucl.ac.uk For example, in a series of 2,6-diarylpiperidin-4-one (3′-hydroxy- 2′-naphthoyl)hydrazones, the chemical shifts were used to establish the stereochemistry of the compounds. researchgate.net The successful esterification of cellulose (B213188) with naphthoic acid was confirmed by the appearance of signals between 7.5 and 9.0 ppm in the ¹H NMR spectrum, attributed to the naphthalene (B1677914) protons, and a shift in the carbonyl peak in the FTIR spectrum. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The ester linkage in this compound gives rise to a characteristic C=O stretching vibration. The position of this band is sensitive to the electronic environment. Esterification of naphthoic acid, for example, shifts the carbonyl peak from ~1673 cm⁻¹ to ~1724 cm⁻¹. acs.org Intramolecular hydrogen bonding, such as between the hydroxyl group and the ester carbonyl, can cause a red shift (lower wavenumber) of the C=O band.

UV-Visible Spectroscopy: The UV-Vis absorption spectra of these aromatic compounds are characterized by π-π* transitions. The position (λ_max) and intensity of these bands are affected by substituents and the extent of conjugation. Extending the conjugated system or adding auxochromic groups (like -OH) typically results in a bathochromic (red) shift to longer wavelengths.

| Spectroscopic Technique | Observed Effect of Substituents | Example | Reference(s) |

| NMR | Upfield/downfield shifts of aromatic signals based on electron-donating/withdrawing nature. | Electron-donating groups on a phenyl ring cause upfield shifts for ortho/para protons. | researchgate.netucl.ac.uk |

| IR | Shift in C=O stretching frequency upon esterification or due to hydrogen bonding. | Carbonyl peak of naphthoic acid shifts from ~1673 cm⁻¹ to ~1724 cm⁻¹ upon esterification. | acs.org |

| UV-Vis | Bathochromic or hypsochromic shifts of π-π* transition bands. | Extending conjugation shifts absorption to longer wavelengths. | researchgate.net |

Exploration of Conformational and Tautomeric Diversity in Analogues

The structural flexibility and potential for proton transfer in analogues of this compound lead to conformational and tautomeric diversity, which can significantly impact their properties and biological activity.

Conformational Diversity: Rotation around the single bonds connecting the ester group to the aromatic rings allows for different spatial arrangements or conformations. The preferred conformation is often dictated by a balance of steric hindrance and stabilizing interactions, such as intramolecular hydrogen bonds. In related 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas, a planar acylthiourea group is observed, stabilized by an intramolecular N-H···O=C hydrogen bond, which forms a pseudo-six-membered ring. researchgate.net Computational studies on retinoid analogues like 6-[3'-(1-adamantyl)-4'-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN) suggest that the orientation of bulky substituents like the adamantyl group relative to the aromatic rings is a key determinant of biological activity. researchgate.net

Tautomeric Diversity: Prototropic tautomerism, the migration of a proton between two different sites in a molecule, is a key feature of many hydroxyaromatic compounds. nih.gov For derivatives of 3-hydroxy-2-naphthoic acid, excited-state intramolecular proton transfer (ESIPT) has been observed. ossila.com In this process, upon photoexcitation, the proton from the hydroxyl group is transferred to the carbonyl oxygen of the adjacent carboxyl group, forming a transient tautomer that exhibits a large Stokes-shifted fluorescence. acs.org This phenomenon is dependent on factors like solvent polarity and pH. researchgate.net The equilibrium between different tautomers, such as the amide and enol forms in 1-benzamidoisoquinoline derivatives, can be controlled by the electronic nature of substituents on the phenyl ring. nih.gov The presence of an intramolecular hydrogen bond is a crucial factor for the stabilization of certain tautomeric forms. nih.gov

| Phenomenon | Description | Key Influencing Factors | Reference(s) |

| Conformational Isomerism | Different spatial arrangements due to rotation around single bonds. | Steric hindrance, intramolecular hydrogen bonding. | researchgate.netresearchgate.net |

| Tautomerism (ESIPT) | Excited-state intramolecular proton transfer from the hydroxyl to the ester carbonyl group. | Photoexcitation, solvent, pH. | ossila.comacs.org |

| Tautomerism (Amide-Enol) | Equilibrium between amide and enol forms in related heterocyclic systems. | Substituent electronic effects, solvent hydrogen bonding capacity. | nih.gov |

Design Principles for Novel Analogues Based on Computational Insights

Computational chemistry provides powerful tools for understanding structure-property relationships and guiding the rational design of novel analogues of this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations are frequently employed.

Structure-Based Design: Molecular docking can predict how a ligand binds to a biological target, such as a receptor or enzyme. This information is crucial for designing analogues with improved affinity and selectivity. For example, docking studies with a retinoic acid receptor (RARγ) model helped to explain why certain ortho-chloro-substituted analogues of AHPN exhibit reduced receptor transactivation. researchgate.net In another study, computational methods were used to design dual modulators for the FXR and PXR nuclear receptors, starting from a 1,2,4-oxadiazole (B8745197) scaffold. mdpi.com

Understanding Molecular Properties: Quantum mechanics calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, conformation, and reactivity of molecules. DFT studies on AHPN and its analogues indicated that the planarity of the adamantyl group with the phenyl ring influences receptor activation. researchgate.net Combined computational methods, including MD simulations and binding free energy calculations, have been used to elucidate the detailed interaction mechanism between an antagonist and the farnesoid X receptor α (FXRα), identifying key residues important for binding and dimer stabilization. tandfonline.com This provides a molecular basis for designing novel FXR modulators. tandfonline.com

Conformational Analysis: For conformationally flexible molecules, understanding the accessible low-energy conformations is critical. Algorithms like MICE-PES (Method for the Incremental Construction and Exploration of the Potential Energy Surface) have been developed to perform accurate conformational analysis using high-level quantum chemical calculations, which is vital for predicting spectroscopic properties and biological activity. wgtn.ac.nz

| Computational Method | Application/Insight | Example Compound/System | Reference(s) |

| Molecular Docking | Predicts ligand binding modes and affinities to biological targets. | AHPN analogues with RARγ receptor. | researchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules and their complexes over time. | NDB antagonist with FXRα receptor. | tandfonline.com |

| Density Functional Theory (DFT) | Calculates electronic structure, conformation, and properties. | AHPN and its substituted analogues. | researchgate.net |

| Conformational Search Algorithms | Identifies low-energy conformers of flexible molecules. | 3-epi-xestoaminol and other natural products. | wgtn.ac.nz |

Synthesis and Characterization of Polymeric Materials Incorporating this compound Units

Incorporating this compound or its related structural units into polymers can impart unique properties, leading to the development of advanced materials such as liquid crystalline polymers, functional polymers, and polyetherimides.

Liquid Crystalline Polymers (LCPs): The rigid, rod-like structure of the hydroxyphenyl naphthoate moiety makes it an excellent mesogen for creating thermotropic liquid crystalline polymers. Copolymerization of monomers like 6-hydroxy-2-naphthoic acid (HNA) with p-hydroxybenzoic acid (HBA) yields melt-processable LC copolyesters. kpi.ua To further tune properties and lower melting points, monomers containing flexible spacers and rigid kinks, such as 8-(3-hydroxyphenyl) octanoic acid (3-HPOA), can be copolymerized with HBA. kpi.ua The resulting copolyester exhibits liquid crystalline behavior over a broad temperature range. kpi.ua

Functional Polymers: The hydroxyl and carboxyl groups of the monomer units provide handles for further functionalization. In one study, naphthoic acid and its hydroxylated derivatives were grafted onto a poly(glycidyl methacrylate) (PGMA) backbone. nih.gov The resulting polymer was further modified to introduce quaternary ammonium (B1175870) charges, creating facial amphiphilic antimicrobial polymers effective against multi-drug resistant bacteria. nih.gov In another example, polymerizable 1,8-naphthalimide (B145957) fluorophores containing a 3-hydroxyphenyl group were synthesized and copolymerized with acrylonitrile (B1666552) to create polymers with intense color, fluorescence, and enhanced stability. researchgate.net

High-Performance Polymers: Monomers like N-(3-hydroxyphenyl)-4-nitrophthalimide can be used to synthesize polyetherimides via nucleophilic aromatic substitution polymerization. researchgate.net These polymers are known for their high thermal stability and excellent mechanical properties.

| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications | Reference(s) |

| Liquid Crystalline Copolyester | 8-(3-hydroxyphenyl) octanoic acid, p-hydroxybenzoic acid | Polycondensation | Thermotropic liquid crystallinity | kpi.ua |

| Antimicrobial Polymer | Naphthoic acids, Glycidyl methacrylate | RAFT polymerization, Ring-opening reaction | Antimicrobial, facial amphiphilicity | nih.gov |

| Fluorescent Polymer | 4-allylamino-N-(3-hydroxyphenyl)-1,8-naphthalimide, Acrylonitrile | Copolymerization | Intense color and fluorescence | researchgate.net |

| Polyetherimide | N-(3-hydroxyphenyl)-4-nitrophthalimide | Nucleophilic aromatic substitution | High thermal stability | researchgate.net |

Biochemical Transformations and Enzymatic Interactions Relevant to Naphthoate Esters

Microbial Degradation Pathways of Related Hydroxynaphthoic Acids and Esters

Various bacterial strains isolated from contaminated environments have demonstrated the ability to utilize hydroxynaphthoic acids as a source of carbon and energy. nih.govpjoes.com In the degradation of phenanthrene (B1679779), for instance, initial dioxygenation can lead to the formation of both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. researchgate.net Organisms like Burkholderia sp. strain BC1, Ochrobactrum sp. strain PWTJD, and Staphylococcus sp. strain PN/Y have been instrumental in elucidating these catabolic routes. oup.comresearchgate.netnih.gov

The breakdown of hydroxynaphthoic acids proceeds through a series of metabolic intermediates, which have been identified using chromatographic and spectrometric techniques. researchgate.netnih.gov The specific pathway can diverge depending on the organism and the specific isomer of hydroxynaphthoic acid.

For example, Burkholderia sp. strain BC1 degrades 2-hydroxy-1-naphthoic acid (2H1NA) via intermediates including 2-naphthol (B1666908), 1,2,6-trihydroxy-1,2-dihydronaphthalene, and gentisic acid. nih.govgrafiati.com In contrast, degradation of phenanthrene by Ochrobactrum sp. strain PWTJD and Staphylococcus sp. strain PN/Y generates intermediates such as salicylic (B10762653) acid and catechol from 2-hydroxy-1-naphthoic acid. oup.comresearchgate.netoup.com The degradation of 1-hydroxy-2-naphthoic acid can also proceed through salicylic acid or via phthalate (B1215562) and protocatechuic acid. oup.compjoes.com

The following table summarizes key intermediates and the enzymes involved in their formation.

| Metabolic Intermediate | Precursor Compound | Key Enzyme(s) | Degrading Organism Example |

|---|---|---|---|

| 2-Naphthol | 2-Hydroxy-1-naphthoic acid | Non-oxidative decarboxylase (HndA) | Burkholderia sp. strain BC1 grafiati.comnih.gov |

| Gentisic acid | 2-Hydroxy-1-naphthoic acid | Not fully specified | Burkholderia sp. strain BC1 nih.govgrafiati.com |

| Salicylic acid | 2-Hydroxy-1-naphthoic acid | meta-cleavage dioxygenase | Ochrobactrum sp. strain PWTJD oup.comoup.com |

| Catechol | Salicylic acid | Salicylate (B1505791) hydroxylase | Ochrobactrum sp. strain PWTJD oup.comoup.com |

| trans-2'-Carboxybenzalpyruvate | 1-Hydroxy-2-naphthoic acid | 1-Hydroxy-2-naphthoate (B8527853) dioxygenase | Nocardioides sp. strain KP7 nih.gov |

| 1,4-Dihydroxy-2-naphthoate | 1,4-Dihydroxy-2-naphthoyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA hydrolase | Escherichia coli, Synechocystis sp. enzyme-database.orguniprot.org |

The enzymatic cleavage of the stable naphthoate structure is a critical step in its catabolism. Microorganisms have evolved several distinct mechanistic strategies for this purpose.

Decarboxylation: An alternative to oxidative ring cleavage is the non-oxidative decarboxylation of hydroxynaphthoic acids. In Burkholderia sp. strain BC1, the transformation of 2-hydroxy-1-naphthoic acid to 2-naphthol is catalyzed by a non-oxidative decarboxylase, designated HndA. grafiati.comresearchgate.netnih.gov This represents a distinct catabolic pathway for bacterial degradation of these compounds. grafiati.com The enzyme belongs to the amidohydrolase 2 family of proteins, which are often involved in non-hydrolytic C-C bond cleavage. researchgate.netnih.gov

Meta-cleavage: Several bacteria employ a meta-cleavage strategy, which involves the dioxygenolytic cleavage of the aromatic ring adjacent to the hydroxyl groups. Ochrobactrum sp. strain PWTJD, a Gram-negative bacterium, degrades 2-hydroxy-1-naphthoic acid via a ferric-dependent meta-cleavage dioxygenase. oup.comoup.com Similarly, a Gram-positive Staphylococcus sp. strain PN/Y utilizes a meta-cleavage pathway, forming trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid as a downstream product. researchgate.net

Ortho-cleavage: The ortho-cleavage pathway is also prevalent, particularly for 1-hydroxy-2-naphthoic acid. oup.com In Nocardioides sp. strain KP7, 1-hydroxy-2-naphthoate dioxygenase catalyzes the cleavage of its substrate to form (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate, also known as trans-2'-carboxybenzalpyruvate. nih.gov

Characterization of Enzymes (e.g., amidohydrolases, hydrolases) that Interact with Naphthoate Structures

Specific enzymes that catalyze key steps in naphthoate metabolism have been isolated, purified, and characterized, providing detailed insights into their function.

Amidohydrolases: The non-oxidative decarboxylase (HndA) from Burkholderia sp. strain BC1 is a novel member of the amidohydrolase 2 protein family. researchgate.netnih.gov The purified enzyme is a 34 kDa protein that shows strict substrate specificity for 2-hydroxy-1-naphthoic acid. researchgate.net Inhibition studies and atomic absorption spectroscopy confirmed that it is a metallo-dependent hydrolase containing zinc as its transition metal center. researchgate.net Its sequence shows high identity to uncharacterized amidohydrolase 2 proteins from other Burkholderia species but only modest identity to other characterized non-oxidative decarboxylases, highlighting its novelty. grafiati.comresearchgate.net

Hydrolases: Thioester hydrolases are crucial in pathways that activate carboxylic acids via coenzyme A (CoA) ligation. The enzyme 1,4-dihydroxy-2-naphthoyl-CoA hydrolase (EC 3.1.2.28) is a thioesterase that catalyzes the hydrolysis of 1,4-dihydroxy-2-naphthoyl-CoA to 1,4-dihydroxy-2-naphthoate and CoA. enzyme-database.orgkegg.jp This reaction is a key step in the biosynthesis of menaquinones (vitamin K2) and phylloquinone (vitamin K1). uniprot.orguniprot.org The enzyme from E. coli also demonstrates activity toward a range of other acyl-CoA thioesters. uniprot.org

| Enzyme Name | EC Number | Family | Source Organism | Substrate | Reaction |

|---|---|---|---|---|---|